molecular formula C30H29N5O3 B2594111 N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1190006-28-0

N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2594111
CAS No.: 1190006-28-0
M. Wt: 507.594
InChI Key:
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Description

The [1,2,4]triazolo[4,3-a]quinazoline class of compounds has been studied for their potential antiviral and antimicrobial activities . These compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinazoline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinazoline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of these compounds includes a [1,2,4]triazolo[4,3-a]quinazoline ring, which is a heterocyclic compound containing nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents attached to the [1,2,4]triazolo[4,3-a]quinazoline ring .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the domain of synthetic chemistry has led to the development of novel heterocyclic compounds, showcasing diverse synthetic routes and chemical transformations. For instance, Katritzky et al. (2003) explored lithiation reactions leading to the formation of various heterocyclic ring systems, demonstrating the versatility of synthetic strategies in creating complex molecules Katritzky et al., 2003. Similarly, Pokhodylo et al. (2021) reported on the antimicrobial properties of novel triazole carboxamides, synthesized through click chemistry, highlighting the potential biological applications of such molecules Pokhodylo et al., 2021.

Biological Evaluation and Potential Applications

A considerable part of the research focuses on the biological evaluation of novel compounds, looking into their potential as therapeutic agents. Gadhave and Kuchekar (2020) presented a study on benzothiazole-based triazoloquinazoline derivatives, evaluated for their antioxidant and antibacterial activities, indicating the therapeutic potential of such structures Gadhave & Kuchekar, 2020. Moreover, Saad et al. (2011) described the synthesis and analgesic activity of compounds bearing a quinazoline moiety, further emphasizing the relevance of these structures in medicinal chemistry Saad et al., 2011.

Future Directions

Future research on [1,2,4]triazolo[4,3-a]quinazoline compounds could involve exploring different substituents to enhance their antiviral and antimicrobial activities . Additionally, these compounds could be investigated for potential applications in other areas of medicinal chemistry .

Properties

IUPAC Name

2-[(4-ethenylphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O3/c1-5-21-10-12-23(13-11-21)18-34-30(38)35-26-16-24(27(36)31-19(2)3)14-15-25(26)28(37)33(29(35)32-34)17-22-8-6-20(4)7-9-22/h5-16,19H,1,17-18H2,2-4H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLUIAOGAYSREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN(C4=O)CC5=CC=C(C=C5)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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